molecular formula C14H20N2O6S B13747624 4-amino-2-methylphenol;sulfuric acid CAS No. 4698-30-0

4-amino-2-methylphenol;sulfuric acid

Cat. No.: B13747624
CAS No.: 4698-30-0
M. Wt: 344.39 g/mol
InChI Key: UKRWQRGQHBHTHZ-UHFFFAOYSA-N
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Description

Properties

CAS No.

4698-30-0

Molecular Formula

C14H20N2O6S

Molecular Weight

344.39 g/mol

IUPAC Name

4-amino-2-methylphenol;sulfuric acid

InChI

InChI=1S/2C7H9NO.H2O4S/c2*1-5-4-6(8)2-3-7(5)9;1-5(2,3)4/h2*2-4,9H,8H2,1H3;(H2,1,2,3,4)

InChI Key

UKRWQRGQHBHTHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)O.CC1=C(C=CC(=C1)N)O.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-amino-2-methylphenol and Its Sulfuric Acid Salt

Nitrosation and Reduction Route

This is the most documented and industrially relevant method for preparing 4-amino-2-methylphenol, as described in Chinese patent CN103508908A and Japanese patent JP2012062252A.

Step 1: Nitrosation of m-Cresol
  • Raw material: m-Cresol (3-methylphenol).
  • Reaction: m-Cresol is subjected to nitrosation using sodium nitrite and hydrochloric acid in an aqueous sodium hydroxide solution.
  • Conditions: Temperature controlled between 3–10 °C to avoid side reactions.
  • Stoichiometry: Weight ratio of m-cresol : sodium hydroxide : sodium nitrite is approximately 1 : 0.39 : 0.68; hydrochloric acid concentration around 15–36%.
  • Product: 4-nitroso-3-methylphenol precipitates as a solid.
Step 2: Catalytic Hydrogenation Reduction
  • Substrate: 4-nitroso-3-methylphenol.
  • Catalyst: Raney nickel, palladium on carbon, or palladium-aluminum catalyst.
  • Promoter: Ammonia or organic amines to facilitate reduction.
  • Solvent: Alcoholic solvents such as methanol, ethanol, or Virahol.
  • Conditions: Temperature between 20–40 °C, hydrogen pressure around 0.5 MPa.
  • Reaction time: 2–8 hours until complete conversion.
  • Outcome: Formation of crude 4-amino-3-methylphenol.
Step 3: Purification
  • The crude product is dissolved in alcohol (methanol or ethanol), heated to reflux, then cooled to crystallize the pure compound.
  • Final drying under vacuum at ~40–60 °C yields high-purity 4-amino-3-methylphenol with yields between 82–88% and HPLC purity >99.3%.

Summary Table of Key Parameters

Step Reagents/Conditions Temperature (°C) Yield (%) Purity (HPLC) Notes
Nitrosation m-Cresol, NaOH, NaNO2, HCl (15–36%) 3–10 91–96 - Solid 4-nitroso-3-methylphenol
Reduction 4-nitroso-3-methylphenol, Pd/C or Raney Ni, NH3, MeOH 20–40 - - Hydrogenation under 0.5 MPa H2
Purification Recrystallization in methanol or ethanol 10 (crystallize) 82–88 >99.3% Vacuum drying at 40–60 °C

Sulfuric Acid Salt Formation

While the above steps yield the free base 4-amino-2-methylphenol, the sulfuric acid salt is typically prepared by:

  • Dissolving 4-amino-2-methylphenol in an appropriate solvent (water or alcohol).
  • Adding concentrated sulfuric acid slowly under controlled temperature (generally below 50 °C) to form the sulfate salt.
  • Isolating the salt by crystallization or precipitation.

This step is often integrated into the purification process to improve product stability and handling.

Alternative Synthetic Routes and Related Compounds

  • Some patents (e.g., JP2012062252A) describe diazotization of sulfanilic acid followed by azo coupling with m-cresol, then catalytic hydrogenation to yield 4-amino-m-cresol.
  • Sulfonation and nitration steps are employed in related aminophenol derivatives but less common for 4-amino-2-methylphenol sulfate specifically.
  • Hydrogenation catalysts and solvents vary, but palladium on carbon and alcoholic solvents remain preferred for industrial scalability.

Research Findings and Industrial Considerations

  • The nitrosation-reduction-purification route is favored due to high yields (up to 96% in nitrosation, ~88% overall) and high purity (>99%).
  • Temperature control during nitrosation (3–10 °C) is critical to minimize side reactions and maximize yield.
  • The choice of catalyst and promoter impacts reaction time and completeness; palladium catalysts with ammonia promoters show excellent performance.
  • Alcoholic solvents facilitate both reduction and purification steps.
  • The sulfate salt form improves product stability, ease of storage, and handling in downstream applications.

Summary Table of Preparation Methods for 4-amino-2-methylphenol;sulfuric acid

Preparation Stage Method Details Key Parameters Outcome
Nitrosation m-Cresol + NaNO2 + HCl in NaOH solution 3–10 °C, 1:0.39:0.68 ratio 4-nitroso-3-methylphenol solid
Reduction Catalytic hydrogenation with Pd/C or Raney Ni + NH3 20–40 °C, 0.5 MPa H2, 2–8 h 4-amino-3-methylphenol crude
Purification Recrystallization in methanol or ethanol Cooling to 10 °C, vacuum dry High purity 4-amino-3-methylphenol
Sulfate Salt Formation Reaction with sulfuric acid in aqueous/alcoholic medium Controlled addition, <50 °C 4-amino-2-methylphenol sulfate

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as Raney nickel or palladium on carbon are often used in reduction reactions.

    Substitution: Strong bases like sodium hydroxide or potassium hydroxide are used in nucleophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds. These products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.

Scientific Research Applications

Applications in Dyes and Pigments

One of the primary uses of 4-amino-2-methylphenol is in the production of dyes, particularly in the manufacture of fluoran dyes . These dyes are significant in textile industries due to their vibrant colors and stability. The compound acts as a precursor in synthesizing other dye intermediates, which are essential for creating a variety of colorants used in fabrics and papers .

Pharmaceutical Applications

4-Amino-2-methylphenol is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been studied for potential therapeutic effects, including anti-inflammatory and analgesic properties. Research indicates that modifications of this compound can lead to the development of new drugs targeting various health conditions .

Case Studies: Health Impact Assessments

Recent studies have assessed the health impacts associated with disinfection byproducts (DBPs), including those derived from 4-amino-2-methylphenol. The investigation focused on the presence of aromatic DBPs in treated water, highlighting potential risks to human health such as respiratory issues and immune system effects due to long-term exposure .

Material Science Applications

In material science, 4-amino-2-methylphenol serves as a building block for synthesizing polymers and resins. Its incorporation into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in developing high-performance composites used in aerospace and automotive industries .

Data Table: Comparative Analysis of Applications

Application Area Description Impact
Dyes and PigmentsPrecursor for fluoran dyesVibrant colors, industrial relevance
PharmaceuticalsIntermediate for drug synthesisPotential therapeutic benefits
Material ScienceEnhances properties of polymers and resinsImproved mechanical performance
Environmental HealthDBPs assessment related to water treatmentInsights into health risks

Mechanism of Action

The mechanism of action of 4-amino-2-methylphenol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . This interaction can disrupt metabolic pathways and affect cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with aromatic residues in proteins .

Comparison with Similar Compounds

4-Amino-2-Methylphenol

Chemical Profile :

  • Molecular Formula: C₇H₉NO .
  • Physical Properties: White crystalline solid with a faint phenol-like odor .
  • Applications :
    • Catalyst in organic reactions (e.g., acid-base catalysis for amide/ester formation) .
    • Precursor in dye and polymer synthesis .
  • Toxicology: Limited toxicological data; safety precautions (e.g., skin/eye protection) are recommended .

Sulfuric Acid (H₂SO₄)

Chemical Profile :

  • Physical Properties :
    • Concentration: 18 M (98% purity) with a freezing point of +3°C .
    • Boiling Point: ~290°C (decomposes to SO₃) .
  • Applications :
    • Industrial catalyst in esterification, nitration, and dehydration reactions .
    • Key reagent in environmental testing (e.g., COD analysis) .
  • Hazards : Highly corrosive, toxic, and challenging to recover in homogeneous systems .

Catalytic Performance and Reaction Conditions

4-Amino-2-Methylphenol vs. Sulfuric Acid-Based Catalysts
Catalyst Type Key Reactions Efficiency Recyclability
4-Amino-2-Methylphenol Weak base Acid-base catalysis (amide/ester synthesis) Moderate; limited to specific reactions Not reported
Sulfuric Acid (H₂SO₄) Homogeneous acid Esterification, nitration, COD testing High efficiency but corrosive Non-recyclable
Alumina Sulfuric Acid (ASA) Heterogeneous Pechmann condensation, benzimidazole synthesis Superior to H₂SO₄ (e.g., 85–95% yields) Reusable ≥5 times
Molybdate Sulfuric Acid (MSA) Heterogeneous Synthesis of pyrroles, gem-bisamides 80–90% yields; outperforms H₂SO₄ in selectivity Reusable
Xanthan Sulfuric Acid (XSA) Heterogeneous Coumarin and anthraquinone derivatives 90% yields under solvent-free conditions Recyclable

Key Findings :

  • ASA : Outperforms H₂SO₄ in Pechmann condensation (100°C, solvent-free) with 85–95% yields .
  • MSA : Achieves 80–90% yields in pyrrole synthesis, surpassing H₂SO₄ in reaction time and selectivity .
  • XSA : Enables room-temperature coumarin synthesis with 90% efficiency, reducing energy costs .

Environmental and Operational Advantages

Parameter 4-Amino-2-Methylphenol H₂SO₄ ASA/MSA/XSA
Toxicity Low (limited data) High Low (solid, non-volatile)
Recyclability Not reported Non-recyclable Reusable ≥5 cycles
Waste Generation Minimal High (acidic waste) Reduced (heterogeneous)

Case Study :

  • ASA replaces H₂SO₄ in benzimidazole synthesis, reducing waste and enabling catalyst recovery (90% yield after 5 cycles) .
Sulfuric Acid in Environmental Testing
  • COD Analysis : H₂SO₄ is critical for COD determination but requires high-purity grades to avoid interference .
  • Nucleation : H₂SO₄ contributes to atmospheric aerosol formation, influencing climate models .

Biological Activity

4-Amino-2-methylphenol, often referred to as 4-amino-m-cresol, is a compound that has garnered attention due to its diverse biological activities. When combined with sulfuric acid, it forms a complex that exhibits unique properties relevant to various fields, including pharmacology and toxicology. This article reviews the biological activity of 4-amino-2-methylphenol in the presence of sulfuric acid, supported by data tables, case studies, and detailed research findings.

4-Amino-2-methylphenol is an aromatic amine with the following chemical structure:

C7H9N(4 Amino 2 methylphenol)\text{C}_7\text{H}_9\text{N}\quad (\text{4 Amino 2 methylphenol})

When treated with sulfuric acid, the compound undergoes protonation and potential sulfonation, affecting its reactivity and biological properties.

Antimicrobial Properties

Research indicates that 4-amino-2-methylphenol exhibits significant antimicrobial activity. A study demonstrated that derivatives of this compound displayed potent effects against various bacterial strains. The presence of the amino group is crucial for its antimicrobial efficacy, as it enhances interaction with microbial cell membranes .

Table 1: Antimicrobial Activity of 4-Amino-2-Methylphenol Derivatives

Compound DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Amino-2-methylphenolE. coli50 µg/mL
N-acylated derivativeS. aureus25 µg/mL
Sulfonated derivativeP. aeruginosa10 µg/mL

Antioxidant Activity

The antioxidant activity of 4-amino-2-methylphenol was evaluated using various assays such as DPPH and ABTS methods. The results indicated that while the compound possesses antioxidant properties, these are generally lower than standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .

Table 2: Antioxidant Activity Assay Results

Assay MethodInhibition Percentage (%)Comparison Standard
DPPH30%Ascorbic Acid (85%)
ABTS25%BHT (90%)

Cytotoxicity Studies

Cytotoxicity assessments were conducted to evaluate the safety profile of 4-amino-2-methylphenol in various cell lines. The results indicated moderate cytotoxic effects at higher concentrations, necessitating further studies to determine safe dosage levels for therapeutic applications .

Case Study: Cytotoxicity in Human Cell Lines
A study involving human fibroblast cells showed that exposure to concentrations above 100 µg/mL resulted in significant cell death. Conversely, lower concentrations (10-50 µg/mL) showed no adverse effects, highlighting the need for careful dosage consideration in potential therapeutic use .

Stability in Sulfuric Acid

The stability of amino compounds in concentrated sulfuric acid has been a topic of interest. Research indicates that while many biogenic amino acids remain stable under these conditions, modifications can occur in specific cases. For instance, phenylalanine was shown to undergo sulfonation when exposed to concentrated sulfuric acid, suggesting that similar reactions may occur with 4-amino-2-methylphenol .

Table 3: Stability of Amino Acids in Concentrated Sulfuric Acid

Amino AcidStability in 81% w/w H₂SO₄Stability in 98% w/w H₂SO₄
PhenylalanineStableReactive
TyrosineStableReactive
CysteineReactiveReactive

Q & A

Basic Research Questions

Q. What are the optimal heterogeneous catalysts for synthesizing heterocyclic compounds using sulfuric acid derivatives?

  • Methodological Answer: Heterogeneous catalysts like alumina sulfuric acid (ASA), molybdate sulfuric acid (MSA), and xanthan sulfuric acid (XSA) are highly effective for synthesizing heterocycles such as tetrasubstituted pyrroles and 1,4-dihydropyridines. For example, MSA catalyzes the [2+2+1] condensation of 1,3-dicarbonyl compounds and benzophenone derivatives in ethyl acetate, achieving high yields due to its strong Brønsted acidity and recyclability . Solvent-free conditions often enhance catalytic efficiency, as seen in XSA-catalyzed Pechmann reactions for coumarin synthesis .

Q. How do solvent conditions influence reaction outcomes in sulfuric acid-catalyzed multicomponent reactions?

  • Methodological Answer: Solvent choice significantly impacts yield and reaction kinetics. Ethanol is optimal for pyrrole synthesis via MSA catalysis due to its polarity and ability to stabilize intermediates . In contrast, solvent-free conditions in Biginelli reactions (e.g., XSA-catalyzed dihydropyrimidinone synthesis) reduce side reactions and improve atom economy, with yields exceeding 85% . Systematic solvent screening via HPLC or GC-MS is recommended to identify ideal conditions .

Q. What experimental techniques are used to measure sulfuric acid’s role in atmospheric nucleation?

  • Methodological Answer: Continuous flow mixing chambers and differential mobility analyzers (DMAs) are employed to study binary nucleation rates of sulfuric acid and water. For instance, isothermal glass tubes track particle growth post-nucleation, while QC-normalized classical nucleation theory (CNT) validates experimental data under varying humidity (11–58%) and temperature (207–299 K) . Impinger arrays and glass plates capture airborne acid-hydrocarbon bubbles, critical for aerosol formation studies .

Advanced Research Questions

Q. How do organic acids enhance sulfuric acid nucleation in atmospheric aerosols, and what are the mechanistic implications?

  • Methodological Answer: Aromatic acids (e.g., benzoic acid) stabilize sulfuric acid-water clusters via hydrogen bonding, reducing the nucleation barrier. Theoretical calculations (DFT or molecular dynamics) reveal that these complexes lower the Gibbs free energy of critical cluster formation. Laboratory experiments using environmental chambers demonstrate a 10–100× increase in nucleation rates with aromatic acids present . Synergistic effects between ammonia and amines further enhance particle formation, as shown in flow reactor studies .

Q. What discrepancies exist between experimental and theoretical nucleation rates for sulfuric acid-water systems, and how are they resolved?

  • Methodological Answer: Classical nucleation theory (CNT) underestimates experimental rates by orders of magnitude due to oversimplified assumptions about cluster stability. QC-normalized CNT, incorporating quantum chemical calculations of cluster thermodynamics, aligns predictions with measurements (e.g., 97.6% acid recovery in hydrocarbon emulsions ). Discrepancies persist at low temperatures (<250 K), where neutral nucleation dominates and ion-induced pathways are less active .

Q. How do sulfuric acid derivatives inhibit corrosion in acidic environments, and what computational tools validate these mechanisms?

  • Methodological Answer: Inhibitors like 4-methyl-4H-1,2,4-triazole-3-thiol adsorb onto mild steel surfaces, forming protective films. Weight loss assays and potentiodynamic polarization (Tafel analysis) quantify inhibition efficiency (>90% at 0.1 M H₂SO₄). Monte Carlo simulations and DFT calculations (e.g., B3LYP functional) model adsorption energies on Fe (111) surfaces, confirming strong interactions between inhibitor lone pairs and metal d-orbitals .

Q. What are the thermodynamic challenges in quantifying sulfuric acid’s vapor pressure and dissociation equilibria?

  • Methodological Answer: Titration with NaOH (phenolphthalein endpoint) and vapor pressure measurements via differential scanning calorimetry (DSC) reveal that H₂SO₄ dissociation (HSO₄⁻ → H⁺ + SO₄²⁻) has ΔG⁰ = -12.9 kJ/mol and ΔH⁰ = -22.8 kJ/mol at 25°C. Extrapolation to 99 wt% H₂SO₄ shows vapor pressures 10× lower than older estimates, critical for modeling upper tropospheric nucleation .

Data Contradictions and Resolution

  • Catalyst Efficiency in Solvent-Free vs. Solvent-Based Systems: While XSA achieves 90% yields in solvent-free Pechmann reactions , ASA performs better in methanol for 1,4-dihydropyridine synthesis . Contradictions arise from differing acid strengths (MSA > XSA > ASA) and substrate solubility. Resolution requires comparative kinetic studies (e.g., in situ FTIR monitoring) .
  • Nucleation Rate Variability: Field studies report higher nucleation rates than lab experiments due to unaccounted organics (e.g., methanesulfonic acid). QC-normalized CNT and chamber studies with controlled organics reconcile these differences .

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